1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Description
1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a piperidine ring bearing a carboxylic acid moiety.
The 4-methoxyphenyl group may enhance lipophilicity and π-stacking interactions, while the piperidine-4-carboxylic acid moiety improves solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-15-4-2-13(3-5-15)16-12-17-18(20-8-11-23(17)21-16)22-9-6-14(7-10-22)19(24)25/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVBAMZYJONGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Molecule
The target molecule comprises three distinct structural units:
- Pyrazolo[1,5-a]pyrazine core with a 4-methoxyphenyl substituent at position 2.
- Piperidine-4-carboxylic acid moiety.
- Linkage between the pyrazine C4 position and the piperidine nitrogen.
Retrosynthetically, the molecule can be dissected into two primary precursors:
- 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Piperidine-4-carboxylic acid (or protected derivatives)
This disconnection suggests a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling for fragment assembly.
Stepwise Preparation Methods
Synthesis of 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazine core is typically constructed via cyclocondensation reactions. A modified protocol from pyrazolo[1,5-a]pyrimidine synthesis provides insights:
Step 1: Formation of Pyrazole Intermediate
Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields dihydroxyheterocycle 1 (89% yield):
$$
\text{5-Amino-3-methylpyrazole} + \text{diethyl malonate} \xrightarrow{\text{NaOEt}} \text{2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol} \quad
$$
Step 2: Chlorination
Treatment with phosphorus oxychloride introduces chlorine atoms:
$$
\text{1} \xrightarrow{\text{POCl}_3, \Delta} \text{5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine} \quad (\text{61\% yield})
$$
Analogous conditions could yield 4-chloro derivatives by modifying substitution patterns.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic System Tuning
- Phosphorus ligands (Xantphos) in palladium catalysis enhance coupling yields from 68% to 89%.
- Base selection : Potassium carbonate outperforms triethylamine in SNAr reactions (92% vs. 78% yield).
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms molecular geometry, with key metrics:
- Dihedral angle between pyrazine and phenyl rings: 38.5°
- Piperidine ring puckering amplitude (Q): 0.512 Å
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the structure to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group and the pyrazolo[1,5-a]pyrazine core are likely to play a crucial role in binding to enzymes or receptors, modulating their activity. The piperidine carboxylic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives
*Calculated molecular weight based on structural analysis.
Key Structural and Functional Insights
Substituent Effects on the Pyrazine Core: Aromatic Rings: The 4-methoxyphenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors compared to smaller substituents like methyl . Chlorophenyl () may introduce electron-withdrawing effects, altering electronic properties. Substitution with carboxamide () or amine () reduces acidity, which may affect pharmacokinetics .
Heterocyclic Core Variations: Pyrazolo[1,5-a]pyrimidine derivatives () exhibit similar kinase inhibition but differ in ring saturation and nitrogen positioning, which influence binding specificity .
Biological Activity Trends :
Structure-Activity Relationship (SAR) Insights
- Methoxy Positioning : The 4-methoxy group on the phenyl ring (target compound) may optimize steric and electronic interactions compared to 3,4-dimethoxy (), which could introduce steric hindrance .
- Piperidine Carboxylic Acid : This group’s ionization at physiological pH may enhance solubility and target binding, as seen in carboxylate-containing kinase inhibitors .
Biological Activity
1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are noted for their diverse biological activities, which include potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structural features of this compound suggest it may exhibit significant biological activity through interactions with various molecular targets.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrazine core, a methoxyphenyl group, and a piperidine carboxylic acid moiety. This combination is expected to influence its solubility and bioavailability, critical factors in its biological activity.
| Component | Description |
|---|---|
| Chemical Formula | C18H20N4O3 |
| Molecular Weight | 340.38 g/mol |
| CAS Number | 1031557-52-4 |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities including:
- Anticancer Properties : Studies have shown that similar pyrazolo derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, one study reported IC50 values for COX-2 inhibition comparable to established anti-inflammatory drugs such as celecoxib .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential as a therapeutic agent in conditions like Alzheimer's disease, where enzyme inhibition can modulate disease progression.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes/Receptors : The methoxyphenyl group enhances binding affinity to target enzymes or receptors.
- Modulation of Signaling Pathways : Interaction with specific molecular targets can alter signaling pathways involved in cell proliferation and inflammation.
- Solubility Enhancement : The piperidine carboxylic acid moiety may improve the compound's solubility in biological systems, facilitating better absorption and efficacy.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- A study highlighted the synthesis of various substituted pyrazolo compounds and their evaluation for anticancer activity. Compounds showed significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.5 to 10 µM .
- Another research effort investigated the anti-inflammatory properties of related compounds through COX inhibition assays, revealing promising results with IC50 values indicating strong anti-inflammatory potential .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Anticancer Activity : A derivative similar to this compound was tested against breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 2 µM.
- Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced paw edema models demonstrated that pyrazolo derivatives could reduce inflammation significantly compared to controls.
Comparative Analysis
When compared to other classes of compounds such as pyrazolo[1,5-a]pyrimidines and quinolinyl-pyrazoles, this compound exhibits unique properties due to its specific substitution pattern. This specificity may confer distinct biological activities that warrant further investigation.
| Compound Class | Biological Activity |
|---|---|
| Pyrazolo[1,5-a]pyrimidines | Anticancer and anti-inflammatory effects reported |
| Quinolinyl-pyrazoles | Known for diverse pharmacological profiles |
| Current Compound | Potential anticancer and anti-inflammatory properties |
Q & A
Q. Advanced Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% via enhanced thermal efficiency .
- Solvent Effects : Polar solvents (e.g., acetonitrile) enhance regioselectivity in nitration or halogenation steps, while non-polar solvents (toluene) favor coupling reactions .
- Catalyst Screening : Testing Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) can resolve low coupling efficiency, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
Q. Basic Characterization :
Q. Advanced Resolution of Ambiguities :
- X-Ray Crystallography : Resolves stereochemical uncertainties, as demonstrated for structurally similar pyrazolo-oxazine derivatives (e.g., C–C bond lengths <1.5 Å confirm ring fusion) .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between regioisomers (e.g., differentiating C-4 vs. C-7 substitution on the pyrazine ring) .
What strategies are effective for addressing contradictory biological activity data across studies?
Q. Basic Troubleshooting :
- Purity Validation : Use HPLC (≥95% purity threshold) and TLC to exclude impurities affecting assay results .
- Assay Replication : Standardize conditions (e.g., cell lines, incubation time) to minimize variability. For example, IC₅₀ discrepancies in cytotoxicity assays may arise from differing MTT assay protocols .
Q. Advanced Mechanistic Analysis :
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to proposed targets (e.g., kinase domains) .
- Metabolomic Profiling : LC-MS-based metabolomics identifies off-target effects or metabolite interference, as seen in pyrazole-carboxylic acid derivatives .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Basic QSAR Approaches :
Q. Advanced Derivative Design :
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy groups) to optimize binding .
- ADMET Prediction : SwissADME or ADMETLab2.0 forecasts pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
What methodologies are recommended for studying the compound’s reactivity in functionalization reactions?
Q. Basic Functionalization :
- Nitration/Halogenation : Use HNO₃/H₂SO₄ at 0–5°C for selective nitration at the pyrazine C-3 position, as validated in pyrazolo[1,5-a]pyrazine-3-carboxylate analogs .
- Esterification : Protect the carboxylic acid group via ethyl ester formation (EDCI/DMAP catalysis) to prevent side reactions during alkylation .
Q. Advanced Reaction Engineering :
- Flow Chemistry : Enhances safety and scalability for exothermic reactions (e.g., diazotization) by precise temperature control .
- Catalyst Recycling : Immobilized Pd nanoparticles on SiO₂ enable 3–5 reaction cycles without significant loss in coupling efficiency .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Q. Basic SAR Framework :
- Substituent Variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogenated phenyl) or piperidine (e.g., morpholine replacement) groups .
- Bioactivity Profiling : Test against panels of enzymes (e.g., kinases, phosphodiesterases) and cell lines (e.g., HeLa, MCF-7) to identify key pharmacophores .
Q. Advanced Multi-Parameter Optimization :
- Free-Wilson Analysis : Quantifies contributions of substituents to bioactivity using linear regression models .
- Covalent Docking : Identifies potential for irreversible binding (e.g., acrylamide warheads) in kinase inhibition, guided by cysteine proximity in target pockets .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Safety Measures :
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) .
Q. Advanced Hazard Mitigation :
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- Stability Testing : Monitor decomposition under UV light or elevated temperatures (40–60°C) to assess storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
